cis-tert-Butyl4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate cis-tert-Butyl4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1445951-49-4
VCID: VC8241064
InChI: InChI=1S/C18H27NO3/c1-13-6-5-7-14(10-13)11-15-12-19(9-8-16(15)20)17(21)22-18(2,3)4/h5-7,10,15-16,20H,8-9,11-12H2,1-4H3/t15-,16+/m0/s1
SMILES: CC1=CC(=CC=C1)CC2CN(CCC2O)C(=O)OC(C)(C)C
Molecular Formula: C18H27NO3
Molecular Weight: 305.4 g/mol

cis-tert-Butyl4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate

CAS No.: 1445951-49-4

Cat. No.: VC8241064

Molecular Formula: C18H27NO3

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

cis-tert-Butyl4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate - 1445951-49-4

Specification

CAS No. 1445951-49-4
Molecular Formula C18H27NO3
Molecular Weight 305.4 g/mol
IUPAC Name tert-butyl (3S,4R)-4-hydroxy-3-[(3-methylphenyl)methyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C18H27NO3/c1-13-6-5-7-14(10-13)11-15-12-19(9-8-16(15)20)17(21)22-18(2,3)4/h5-7,10,15-16,20H,8-9,11-12H2,1-4H3/t15-,16+/m0/s1
Standard InChI Key YJCUXQUZEWBFSG-JKSUJKDBSA-N
Isomeric SMILES CC1=CC(=CC=C1)C[C@H]2CN(CC[C@H]2O)C(=O)OC(C)(C)C
SMILES CC1=CC(=CC=C1)CC2CN(CCC2O)C(=O)OC(C)(C)C
Canonical SMILES CC1=CC(=CC=C1)CC2CN(CCC2O)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Stereochemical Analysis

The compound features a piperidine ring substituted at positions 3 and 4 with a 3-methylbenzyl group and a hydroxyl group, respectively, in a cis-orientation. The tert-butyl carboxylate at position 1 provides both steric protection and solubility modulation. The molecular formula is C₁₈H₂₇NO₃, with a molecular weight of 305.42 g/mol .

Stereochemical Configuration

The cis-configuration of the 3-(3-methylbenzyl) and 4-hydroxy groups is critical for its biological activity. Nuclear magnetic resonance (NMR) studies of analogous piperidine carboxylates reveal that coupling constants between axial protons (J = 10–12 Hz) and equatorial–axial interactions (J = 2–4 Hz) help confirm stereochemistry . For example, in cis-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate, the 3-H and 4-H protons exhibit axial–equatorial coupling (J = 4.1 Hz), consistent with a chair conformation where both substituents occupy equatorial positions .

Conformational Dynamics

The piperidine ring adopts a chair conformation to minimize steric clashes between the tert-butyl group and the 3-methylbenzyl substituent. Density functional theory (DFT) calculations on similar compounds suggest an energy barrier of ~5 kcal/mol for ring inversion, making the cis-configuration thermodynamically favorable .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of cis-tert-butyl 4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate involves multi-step strategies:

Enantioselective Reduction

Bakers’ yeast-mediated reductions of β-ketopiperidine carboxylates yield cis-β-hydroxy esters with >80% enantiomeric excess (ee). For instance, ethyl N-benzyl-3-oxopiperidine-4-carboxylate is reduced to its cis-3-hydroxy analog in 92% yield . Applying this method to a 3-(3-methylbenzyl)-substituted precursor would likely afford the target compound.

Boc Protection and Alkylation

A patented approach for analogous piperidines involves:

  • Boc protection of the piperidine nitrogen.

  • Alkylation at position 3 using 3-methylbenzyl bromide.

  • Hydroxylation via epoxidation and acid-catalyzed ring opening .

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₂₇NO₃
Molecular Weight305.42 g/mol
Melting Point112–114°C (estimated)
SolubilitySoluble in DCM, THF; insoluble in water
LogP3.2 (predicted)

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.42 (s, 9H, t-Bu), 2.28 (s, 3H, CH₃), 3.15–3.45 (m, 4H, piperidine H), 4.85 (d, 1H, OH), 7.10–7.25 (m, 4H, aromatic H).

  • ¹³C NMR: δ 27.8 (t-Bu), 21.3 (CH₃), 80.1 (C=O), 138.5–125.4 (aromatic C) .

Applications in Pharmaceutical Research

Chiral Building Blocks

The compound’s cis-hydroxyl and benzyl groups make it valuable for synthesizing opioids and neuromuscular blockers. For example, (3R,4S)-configured piperidines are precursors to quinuclidine-based anticholinergics .

Drug Intermediate

Patent US4435572A highlights piperidine carboxylates as intermediates for analgesics. The 3-methylbenzyl group enhances lipophilicity, improving blood–brain barrier penetration .

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